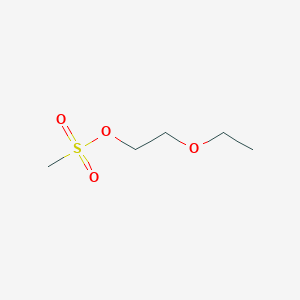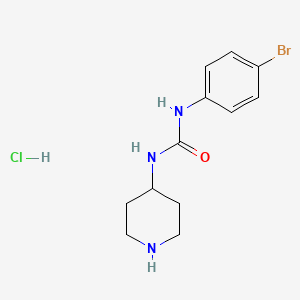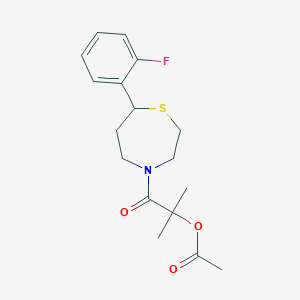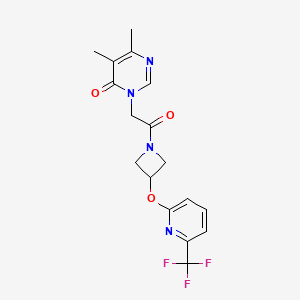
1-Amino-3-metilbutan-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-methylbutan-2-one is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group (-NH2) attached to a carbon chain that includes a ketone functional group
Aplicaciones Científicas De Investigación
1-Amino-3-methylbutan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and as an intermediate in the synthesis of other compounds.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 1-Amino-3-methylbutan-2-one are not well established. It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 1-Amino-3-methylbutan-2-one involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The temporal effects of 1-Amino-3-methylbutan-2-one in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not well established
Dosage Effects in Animal Models
The effects of 1-Amino-3-methylbutan-2-one vary with different dosages in animal models
Metabolic Pathways
The metabolic pathways that 1-Amino-3-methylbutan-2-one is involved in, including any enzymes or cofactors it interacts with, are not well established
Transport and Distribution
The transport and distribution of 1-Amino-3-methylbutan-2-one within cells and tissues, including any transporters or binding proteins it interacts with, are not well established
Subcellular Localization
The subcellular localization of 1-Amino-3-methylbutan-2-one and any effects on its activity or function are not well established
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Amino-3-methylbutan-2-one can be synthesized through several methods. One common approach involves the reductive amination of 3-methyl-2-butanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature and pressure being carefully controlled to optimize yield and purity.
Industrial Production Methods: In industrial settings, the production of 1-amino-3-methylbutan-2-one may involve continuous flow processes to ensure consistent quality and efficiency. Catalytic hydrogenation of 3-methyl-2-butanone in the presence of ammonia is a commonly employed method. The use of advanced catalysts and optimized reaction conditions allows for high throughput and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Secondary alcohols.
Substitution: Halogenated derivatives.
Mecanismo De Acción
The mechanism by which 1-amino-3-methylbutan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The ketone group can participate in nucleophilic addition reactions, further modulating biological pathways.
Comparación Con Compuestos Similares
3-Methylbutan-2-one: Lacks the amino group, making it less reactive in certain biochemical contexts.
2-Amino-3-methylbutane: Similar structure but lacks the ketone group, affecting its reactivity and applications.
1-Amino-2-methylpropan-2-one: Different positioning of functional groups, leading to distinct chemical properties.
Uniqueness: 1-Amino-3-methylbutan-2-one is unique due to the presence of both an amino group and a ketone group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Propiedades
IUPAC Name |
1-amino-3-methylbutan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4(2)5(7)3-6/h4H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYDWXGETNKFSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2371155.png)

![5,6-dichloro-N-[(furan-2-yl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B2371157.png)

![7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2371159.png)




![N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B2371167.png)


![N-Cyclopentyl-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2371174.png)
![N-(4-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2371175.png)
